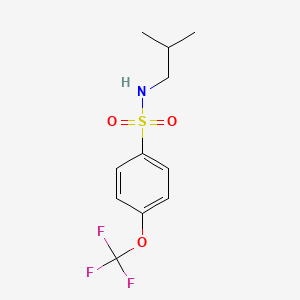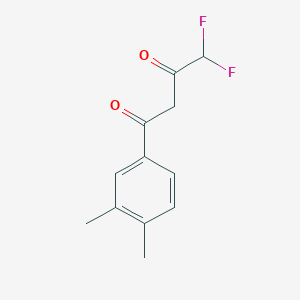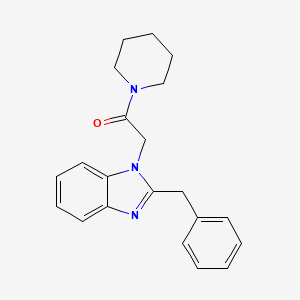![molecular formula C23H19N3O3S B4576577 1-(4-ETHOXYPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B4576577.png)
1-(4-ETHOXYPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Vue d'ensemble
Description
1-(4-ETHOXYPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-ethoxyphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is 417.11471265 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Antimicrobial Activities
One study focuses on heterocyclic compounds, including pyrimidinediones, and their synthesis for antimicrobial applications. The research demonstrates the synthesis of dihydro-2-thioxo-4,6(1H,5H)-pyrimidinediones coupled with various diazotised bases, exhibiting considerable activity against a number of micro-organisms (S. Nigam, G. Saharia, H. Sharma, 1981). This indicates the potential of such compounds in developing antimicrobial agents.
Material Science and Polymer Applications
In material science, a novel alcohol-soluble n-type conjugated polyelectrolyte based on a diketopyrrolopyrrole backbone demonstrates high conductivity and electron mobility, which is essential for applications as an electron transport layer in polymer solar cells (Lin Hu, Feiyan Wu, Chunquan Li, Aifeng Hu, Xiaotian Hu, Yong Zhang, Lie Chen, Yiwang Chen, 2015). Another study on electrochromic devices utilizing polydithienylpyrroles shows significant potential for high-contrast electrochromic applications, indicating the broad applicability of such heterocyclic compounds in advanced material technologies (Yuh-Shan Su, Jui-Cheng Chang, Tzi-Yi Wu, 2017).
Novel Drug Discovery and Synthesis
Research in drug discovery has also explored the synthesis of thiazoles and their fused derivatives, showcasing antimicrobial activities. This includes reactions of compounds similar to the one with various reagents to produce derivatives with potential as antimicrobial agents (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008). Another aspect of research highlights the synthesis of 2,4-diaminopyrimidine derivatives with significant antiretroviral activity, pointing towards the importance of pyrimidine derivatives in medicinal chemistry (D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, J. Balzarini, 2003).
Propriétés
IUPAC Name |
(5E)-1-(4-ethoxyphenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-2-29-19-12-10-17(11-13-19)26-22(28)20(21(27)24-23(26)30)15-18-9-6-14-25(18)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,24,27,30)/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWDVSPZSIACBW-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=CC=C4)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=CC=C4)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,6-dimethylphenyl)benzenesulfonamide](/img/structure/B4576494.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B4576500.png)
![N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4576503.png)

![Ethyl 2-[2-[4-(2,4-dimethylphenoxy)butanoylamino]-1,3-thiazol-4-yl]acetate](/img/structure/B4576508.png)

![N-[2-(2-benzylphenoxy)ethyl]-5-bromopyridine-3-carboxamide](/img/structure/B4576520.png)
![2-[(4-bromophenyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4576528.png)

![4-[4-(Diphenylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B4576548.png)

![N-benzyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4576590.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4576595.png)
![N-(2,3-dichlorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B4576610.png)
